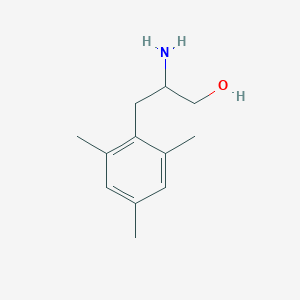

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol is an organic compound with the molecular formula C12H19NO It is a derivative of propanolamine and features a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the hydrogenation step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of Pd/C or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halides or other substituted derivatives.

Aplicaciones Científicas De Investigación

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.

Mecanismo De Acción

The mechanism by which 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydrophobic benzene ring can interact with non-polar regions of the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

3-Amino-2-[(2,4,6-trimethylphenyl)methyl]propan-1-ol: Similar structure but with a different substitution pattern on the propanolamine backbone.

Phenylpropanolamine: A related compound with similar pharmacological properties but different substitution on the benzene ring.

Uniqueness: 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups on the benzene ring enhances its hydrophobicity and influences its interaction with molecular targets .

Actividad Biológica

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol, also known as 2-{[(2,4,6-trimethylphenyl)methyl]amino}propan-1-ol, is a compound that exhibits significant biological activity due to its unique structural features. The presence of both an amino group and a hydroxyl group allows for diverse interactions with biological molecules, potentially influencing various biochemical pathways. This article explores the biological activities associated with this compound, including its antimicrobial and antifungal properties, along with insights from recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉NO, with a molecular weight of approximately 207.31 g/mol. The compound consists of a bulky 2,4,6-trimethylphenyl group attached to a propanol backbone via a methylamino linkage. This structure contributes to its steric hindrance and electronic properties, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through its hydroxyl and amino groups. This property enables the compound to interact with various enzymes and receptors, modulating their activity and influencing cellular functions. The following mechanisms have been proposed based on current research:

- Enzyme Modulation : The compound may act as a ligand for specific enzymes, altering their catalytic activity.

- Receptor Interaction : It can bind to receptor sites on cells, potentially influencing signal transduction pathways involved in various physiological processes.

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens:

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant antifungal |

This antimicrobial activity suggests potential applications in medicinal chemistry for developing new therapeutic agents.

Antifungal Properties

The compound has also been investigated for its antifungal properties. In vitro studies have shown that it can inhibit the growth of several Candida species at concentrations comparable to standard antifungal agents like fluconazole:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | ≤ 32 µg/mL | |

| Candida glabrata | ≤ 16 µg/mL |

These findings highlight the compound's potential as an antifungal treatment option.

Case Studies

Recent studies have focused on the therapeutic potential of this compound in various contexts:

- Cancer Research : Investigations into the compound's cytotoxic effects have revealed that it may inhibit cancer cell proliferation in vitro. For instance, tests conducted on prostate cancer cell lines showed promising results compared to established chemotherapeutics like cisplatin .

- Topoisomerase Inhibition : Similar compounds have been evaluated for their ability to inhibit topoisomerase enzymes involved in DNA replication. This mechanism is critical for developing anticancer drugs .

Propiedades

Fórmula molecular |

C12H19NO |

|---|---|

Peso molecular |

193.28 g/mol |

Nombre IUPAC |

2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-8-4-9(2)12(10(3)5-8)6-11(13)7-14/h4-5,11,14H,6-7,13H2,1-3H3 |

Clave InChI |

KXRIOHKXMMPFNM-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1)C)CC(CO)N)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.